6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine
CAS No.: 2383571-36-4
VCID: VC6685038
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63
* For research use only. Not for human or veterinary use.

Description |
6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine class, which is a crucial component in many biological processes and pharmaceutical applications. This compound is characterized by its unique structure, featuring a furan ring attached to a pyrimidine core, along with a methyl group and a chlorine atom. The presence of these functional groups contributes to its potential biological activity and chemical reactivity. Key Features:Synthesis Steps:
Biological Activity and ApplicationsWhile specific biological activity data for 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine is limited, pyrimidine derivatives are known for their roles in various biological processes, including DNA synthesis and as potential inhibitors for certain enzymes. The presence of a furan ring may enhance its interaction with biological targets due to its planarity and electron-rich nature. Potential Applications:
Spectroscopic Data:
Future Directions:
|
---|---|
CAS No. | 2383571-36-4 |
Product Name | 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine |
Molecular Formula | C9H8ClN3O |
Molecular Weight | 209.63 |
IUPAC Name | 6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine |
Standard InChI | InChI=1S/C9H8ClN3O/c1-11-8-4-7(10)12-9(13-8)6-2-3-14-5-6/h2-5H,1H3,(H,11,12,13) |
Standard InChIKey | CQZWVTIUZPNSAK-UHFFFAOYSA-N |
SMILES | CNC1=CC(=NC(=N1)C2=COC=C2)Cl |
Solubility | not available |
PubChem Compound | 146081963 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume